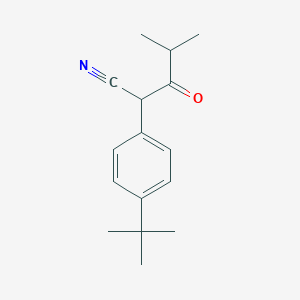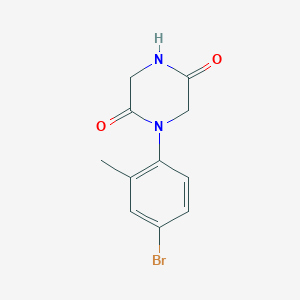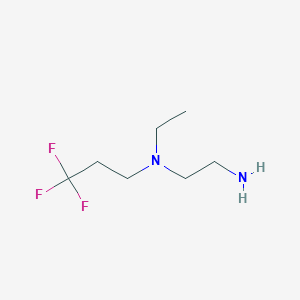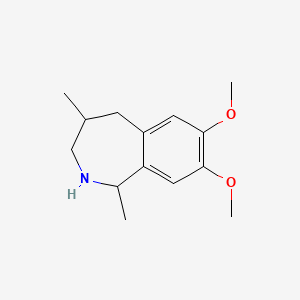
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile (2-TBMOPN) is a synthetic organic compound belonging to the class of nitriles. It is a colorless, odorless, crystalline solid with a melting point of 61°C and a molecular weight of 252.31 g/mol. 2-TBMOPN has a wide range of applications and is used in the synthesis of drugs, fragrances, and other compounds.
Applications De Recherche Scientifique
1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) serves as an excellent nonprotic matrix for labile compounds in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). It's especially effective for substituted fullerenes due to its low onset of ion production, functioning primarily as an electron transfer agent (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
2. Photopolymerization and 3D Printing Applications
2,5-diethylene-cyclopentane-1-one-based dyes, when combined with bis(4-tert-butylphenyl) components, can be utilized in photopolymerization processes. This combination shows significant potential in 3D printing applications, particularly in light-emitting diode (LED) technology (Chen et al., 2021).
3. Electrochemical Reactivity Studies
The electrochemical reactivity of various tert-butylphenol compounds, including 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, has been studied. These studies involve analyzing their interactions with superoxide anion radicals and examining their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
4. Analysis of Various Analytes
DCTB has been effectively used in the analysis of various compounds including coordination compounds, organometallics, and macrocycles. This approach offers advantages over traditional techniques like fast-atom bombardment (FAB) and liquid secondary ion mass spectrometry (LSIMS), particularly for conjugated organic compounds (Wyatt, Stein, & Brenton, 2006).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHTBUYXXFTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)







